3-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
3-(1,3-Benzodioxol-5-ylmethyl)-1-(3-chlorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a pyrido[2,3-d]pyrimidine derivative characterized by a fused bicyclic core structure. Pyrido[2,3-d]pyrimidines are annulated uracil analogs with diverse biological activities, including kinase inhibition, antimicrobial properties, and herbicidal effects . The target compound features two distinct substituents: a 1,3-benzodioxol-5-ylmethyl group at position 3 and a 3-chlorobenzyl group at position 1. These substituents likely influence its electronic properties, lipophilicity, and biological interactions compared to structurally related analogs.
Properties
CAS No. |
902923-44-8 |
|---|---|
Molecular Formula |
C22H16ClN3O4 |
Molecular Weight |
421.84 |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-1-[(3-chlorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H16ClN3O4/c23-16-4-1-3-14(9-16)11-25-20-17(5-2-8-24-20)21(27)26(22(25)28)12-15-6-7-18-19(10-15)30-13-29-18/h1-10H,11-13H2 |
InChI Key |
HCYTVRYMQGKJKR-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(N=CC=C4)N(C3=O)CC5=CC(=CC=C5)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 3-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione represents a class of pyrido[2,3-d]pyrimidine derivatives that have gained attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C20H17ClN4O3
- Molecular Weight : 392.83 g/mol
- IUPAC Name : this compound
The structure features a pyrido[2,3-d]pyrimidine core with substituents that enhance its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The benzodioxole moiety can engage in hydrophobic interactions within protein binding sites, while the pyridine ring facilitates hydrogen bonding with amino acid residues in target proteins. These interactions may lead to the inhibition of enzyme activity or modulation of receptor signaling pathways.
Anticancer Properties
Research indicates that derivatives of pyrido[2,3-d]pyrimidine exhibit significant anticancer properties. For instance:
- A study evaluated the inhibitory effects of various pyrido[2,3-d]pyrimidine analogs on eukaryotic elongation factor-2 kinase (eEF-2K), a critical regulator in cancer cell proliferation. Compound 6 demonstrated an IC50 value of 420 nM , indicating potent inhibitory activity against eEF-2K in MDA-MB-231 breast cancer cells .
Inhibition Studies
In vitro studies have shown that:
- The compound effectively inhibits eEF-2K activity when stimulated by 2-deoxy-D-glucose (2-DOG), suggesting its potential as a therapeutic agent in metabolic regulation and cancer treatment .
Case Study 1: Anticancer Activity
A series of experiments were conducted to evaluate the anticancer efficacy of the compound in various cancer cell lines. The results showed:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 6 | MDA-MB-231 | 420 |
| 9 | MDA-MB-231 | 930 |
These findings highlight the compound's potential as a lead for developing novel anticancer therapies.
Case Study 2: Mechanistic Insights
Further mechanistic studies revealed that the compound's interaction with eEF-2K could disrupt critical signaling pathways involved in cancer cell survival and proliferation .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The pyrido[2,3-d]pyrimidine scaffold is highly versatile, with substitutions at positions 1, 3, 5, and 6 modulating activity. Below is a comparative analysis of key analogs:
Key Observations :
- 3-Chlorobenzyl increases lipophilicity, favoring membrane penetration compared to polar hydroxybenzoyl analogs (e.g., 6a, 6b) .
Key Observations :
- The target compound’s synthesis likely follows a pathway similar to 6a–d , involving benzyl halide alkylation and reflux conditions .
- Yields for hydroxybenzoyl analogs (e.g., 92% for 6a) suggest efficient protocols compared to thieno[2,3-d]pyrimidines (37% for 16) .
Electronic Properties: HOMO-LUMO and DFT Analysis
Frontier molecular orbital (FMO) energies determine reactivity and bioactivity.
Key Observations :
- The target compound’s benzodioxole group may lower HOMO energy (more electron-rich) compared to hydroxybenzoyl analogs, favoring nucleophilic interactions.
- Chlorobenzyl’s electron-withdrawing effect could stabilize LUMO, reducing ΔE and enhancing electrophilic reactivity .
Key Observations :
- Benzodioxole may confer anti-inflammatory or kinase inhibitory activity, as seen in related pyrido[2,3-d]pyrimidines .
Q & A
What are the optimal synthetic pathways for this compound, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step reactions, including cyclization of precursors such as 2-chloronicotinic acid in dimethylformamide (DMF) at ~50°C for several hours . Key parameters include:
- Catalysts/Bases : Use of potassium carbonate (K₂CO₃) in DMF to facilitate alkylation reactions with benzyl chlorides or chloroacetamides .
- Purification : Column chromatography (C18 stationary phase) or recrystallization from ethanol to isolate crystalline products .
- Yield Optimization : Adjusting reaction time (e.g., extended reflux for cyclocondensation) and solvent polarity to minimize side products .
How do substituent variations on the pyrido[2,3-d]pyrimidine core influence biological activity and chemical reactivity?
Substituents like the 3-chlorobenzyl or benzodioxole groups significantly impact bioactivity. For example:
- 3-Chlorophenyl : Enhances electrophilic character, improving interactions with kinase active sites .
- Benzodioxole : Increases lipophilicity, potentially enhancing blood-brain barrier penetration .
Advanced SAR studies should systematically replace substituents (e.g., fluorine for chlorine) and compare bioactivity via standardized antimicrobial or kinase inhibition assays .
What advanced spectroscopic and computational methods characterize this compound’s electronic structure and stability?
- Spectroscopy :
- ¹H/¹³C NMR : Assigns proton environments and confirms substitution patterns (e.g., benzyl vs. benzodioxole groups) .
- X-ray Diffraction : Resolves crystal packing and hydrogen-bonding networks critical for stability .
- Computational :
- DFT/TD-DFT : Calculates HOMO-LUMO gaps (e.g., 3.91–4.10 eV) to predict redox behavior and charge transfer interactions .
- Thermal Analysis : TGA/DSC evaluates decomposition temperatures and phase transitions .
How can contradictions in reported bioactivity data for pyrido[2,3-d]pyrimidine derivatives be resolved?
Discrepancies often arise from assay variability (e.g., MIC values in antimicrobial studies). Mitigation strategies include:
- Standardized Protocols : Use CLSI guidelines for antimicrobial testing to ensure reproducibility .
- Mechanistic Studies : Combine enzymatic assays (e.g., kinase inhibition) with cellular models to validate target engagement .
- Meta-Analysis : Compare data across studies with identical substituents (e.g., 3-chlorobenzyl vs. 4-fluorophenyl) .
What strategies improve thermal stability and solubility for pharmacological applications?
- Formulation : Co-crystallization with excipients like polyethylene glycol (PEG) to enhance aqueous solubility .
- Derivatization : Introduce polar groups (e.g., hydroxyl or amine) via post-synthetic modification .
- Stability Testing : Conduct accelerated stability studies (40°C/75% RH) monitored by HPLC to identify degradation pathways .
How should SAR studies be designed to identify key functional groups responsible for pharmacological effects?
- Stepwise Substitution : Synthesize analogs with single substituent changes (e.g., replacing benzodioxole with phenyl) .
- High-Throughput Screening : Test analogs against a panel of targets (e.g., kinases, microbial strains) to map bioactivity .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities for prioritized targets .
What challenges arise in scaling up synthesis under GLP conditions, and how are they addressed?
- Scalability Issues : Multi-step reactions require strict temperature control to prevent exothermic side reactions .
- Purification : Replace column chromatography with centrifugal partition chromatography (CPC) for larger batches .
- Reproducibility : Implement process analytical technology (PAT) to monitor critical parameters (e.g., pH, solvent ratios) in real time .
How do computational approaches predict this compound’s interaction with biological targets?
- DFT : Maps electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., benzodioxole oxygen as a hydrogen-bond acceptor) .
- Molecular Dynamics (MD) : Simulates binding stability in kinase active sites over 100-ns trajectories .
- QSAR Models : Relate substituent electronic parameters (Hammett σ) to bioactivity trends .
What analytical techniques validate purity and structural integrity during synthesis?
- HPLC-MS : Quantifies purity (>95%) and detects trace impurities using C18 columns and acetonitrile/water gradients .
- Elemental Analysis : Confirms empirical formula (C25H20ClN3O5) with <0.4% deviation .
- FT-IR : Validates functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
How does the benzodioxole moiety influence pharmacokinetic properties?
- Absorption : Increased logP (2.5–3.0) enhances passive diffusion across intestinal membranes .
- Metabolism : Benzodioxole is prone to cytochrome P450-mediated oxidation; use liver microsomes to identify metabolites .
- In Vitro Models : Caco-2 monolayers assess permeability, while hepatocytes evaluate first-pass metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
